6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-Benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a benzyl group and an oxaspiroheptane ring system, with a nitrile functional group attached to the spiro carbon. Its intricate structure and versatile properties make it a valuable tool in various scientific research fields, including drug development and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a benzyl-substituted epoxide and a nitrile-containing compound. The reaction is usually carried out under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide.
Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a nitrile group. This step often requires the use of a polar aprotic solvent, such as dimethylformamide or acetonitrile, and a strong nucleophile like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethylformamide.
Major Products
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6-Benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-2-oxa-6-azaspiro[3.3]heptane: Similar spirocyclic core but with an azaspiro linkage instead of a nitrile group.
6-Benzyl-2-oxaspiro[3.3]heptane: Lacks the nitrile functional group, resulting in different chemical properties and reactivity.
Uniqueness
6-Benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its combination of a spirocyclic core and a nitrile functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-13(6-12-4-2-1-3-5-12)7-14(8-13)10-16-11-14/h1-5H,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEVQZQVDRMHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CC3=CC=CC=C3)C#N)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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